![molecular formula C12H11ClN2O2 B7726366 Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate CAS No. 938182-43-5](/img/structure/B7726366.png)
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
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Description
Synthesis Analysis
While specific synthesis methods for Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate are not available, similar compounds have been synthesized through various methods . For instance, Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared by reacting the lithium salt of ethyl cyanoacetate with (Z)-O-methyl-4-chloroben-zohydroximoyl fluoride .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. Specific physical and chemical properties for Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate are not available .Mechanism of Action
Target of Action
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, also known as 3-(4-chlorophenyl)-1h-pyrazole-5-carboxylic acid ethyl ester, is a derivative of the indole family . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds useful for treating various disorders . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, causing changes that result in their biological activity . These changes can include alterations in cell signaling, gene expression, or enzymatic activity, among others .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Future Directions
properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXKEDUSKXDFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70917752 |
Source
|
Record name | Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70917752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate | |
CAS RN |
595610-40-5, 938182-43-5 |
Source
|
Record name | 1H-Pyrazole-3-carboxylic acid, 5-(4-chlorophenyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=595610-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70917752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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